4-(1-甲基-1H-吡唑-4-基)吡啶

描述

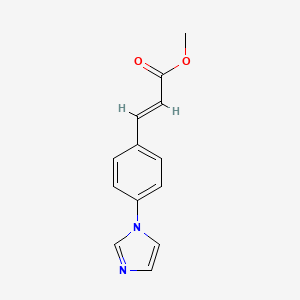

“4-(1-Methyl-1H-pyrazol-4-yl)pyridine” is a chemical compound with the molecular formula C9H9N3 . It is used as a reagent in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Molecular Structure Analysis

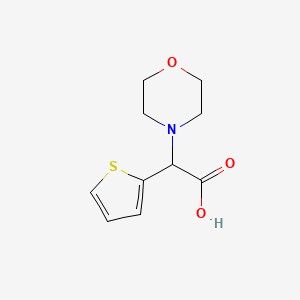

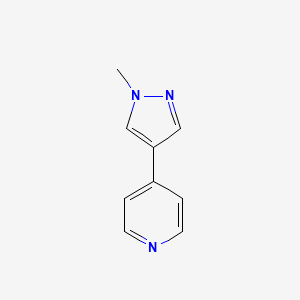

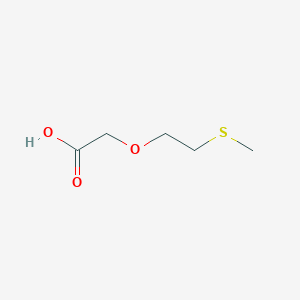

The molecular structure of “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” consists of a pyridine ring attached to a 1-methyl-1H-pyrazol-4-yl group . The average mass of the molecule is 159.188 Da and the monoisotopic mass is 159.079651 Da .Chemical Reactions Analysis

“4-(1-Methyl-1H-pyrazol-4-yl)pyridine” is involved in several reactions as a reagent for the preparation of various compounds. It is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” include a density of 1.1±0.1 g/cm³, boiling point of 306.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.5±3.0 kJ/mol, flash point of 138.9±23.2 °C, and index of refraction of 1.616 . It has 3 H bond acceptors, 0 H bond donors, 1 freely rotating bond, and 0 Rule of 5 violations .科学研究应用

质子转移研究

包括 2-(1H-吡唑-5-基)吡啶 (PPP) 及其衍生物在内的吡啶衍生物的研究表明,这些分子表现出独特的光反应,如激发态分子内质子转移 (ESIPT)、激发态分子间双质子转移 (ESDPT) 和溶剂辅助双质子转移。这些发现表明在研究质子转移机制和开发光反应材料方面具有潜在的应用 (Vetokhina 等,2012)。

配位化学和晶体学

具有吡唑基吡啶衍生物(如 2-(5-甲基-1H-吡唑-3-基)吡啶)的单核配合物的合成和结构表征已得到广泛研究。这些化合物显示出不同的配位几何,并已用于晶体学中以了解分子相互作用和结构 (Zhu 等,2014)。

衍生物的合成和表征

对吡唑衍生物(如 1-(6-氯-吡啶-2-基)-5-羟基-1H-吡唑-3-羧酸甲酯)的研究集中在合成、表征和计算研究上。这些研究有助于理解分子结构和热力学性质,可用于设计用于各种应用的新化合物 (Shen 等,2012)。

在免疫测定中的应用

吡唑基吡啶的衍生物已用于合成用于时间分辨荧光免疫测定的双功能螯合中间体。这证明了这些化合物在开发灵敏诊断工具方面的潜力 (Pang Li-hua,2009)。

超声辐射下的合成

使用超声促进合成稠合多环 4-芳基-3-甲基-4,7-二氢-1H-吡唑并[3,4-b]吡啶表明了化学合成中的一种创新方法,可能导致更有效和更环保的方法 (Nikpassand 等,2010)。

金属配合物合成

吡唑基-吡啶配体已用于金属配合物的合成,探索其结构和光谱性质。这些研究对材料科学和配位化学有影响 (Sairem 等,2012)。

萃取研究

吡唑基-吡啶衍生物已被合成并用作镍 (II) 和铜 (II) 的萃取剂,证明了它们在金属离子萃取和纯化过程中的潜力 (Pearce 等,2019)。

作用机制

Target of Action

A related compound was found to interact with theLeishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of parasites, making it a potential target for antiparasitic drugs .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may bind to the active site of its target enzyme, potentially inhibiting its function and leading to antiparasitic effects .

Biochemical Pathways

Given its potential interaction with lmptr1, it may affect thepteridine metabolic pathway , which is critical for the survival and proliferation of certain parasites .

Result of Action

A related compound showed potent in vitro antipromastigote activity , suggesting that 4-(1-Methyl-1H-pyrazol-4-yl)pyridine may also have antiparasitic effects.

属性

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJQOGZWCRKCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)

![Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3161541.png)